Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate typically involves the bromination of 5-methylbenzo[b]thiophene-2-carboxylate followed by esterification. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve bromination. The esterification can be carried out using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to benzo[b]thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-azido-5-methylbenzo[b]thiophene-2-carboxylate.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 4-bromo-5-methylbenzo[b]thiophene-2-methanol.
Scientific Research Applications
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives are known to inhibit kinases, which are involved in various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methylbenzo[b]thiophene-2-carboxylate
- Methyl 4-chloro-5-methylbenzo[b]thiophene-2-carboxylate
- Methyl 4-fluoro-5-methylbenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which can be used as a versatile handle for further functionalization.
Properties
CAS No. |
154650-17-6 |
---|---|
Molecular Formula |
C11H9BrO2S |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 4-bromo-5-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-3-4-8-7(10(6)12)5-9(15-8)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
URFGXZYKTTUIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.